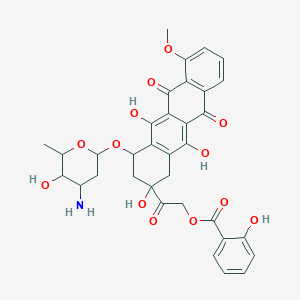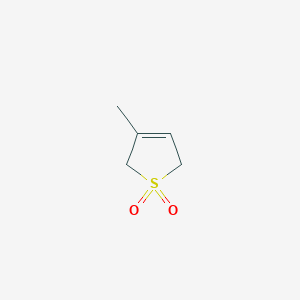
2-氯-1H-吲哚
描述
2-Chloro-1H-indole (2CI) is a heterocyclic aromatic compound containing both chlorine and nitrogen. It is a colorless, odorless, and highly soluble solid that is used in a range of scientific research applications. 2CI is a versatile compound that can be used for a variety of laboratory experiments and research applications. Its unique structure and properties make it a valuable tool for researchers in the fields of biochemistry, physiology, and pharmacology.
科学研究应用
抗病毒活性
包括 2-氯-1H-吲哚在内的吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,已制备了 6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物,并报道了它们作为抗病毒剂 . 这些化合物对甲型流感病毒和 CoxB3 病毒显示出抑制活性 .
抗炎活性
还发现吲哚衍生物具有抗炎特性 . 某些衍生物已显示出抗炎和镇痛活性,以及较低的致溃疡指数,使其成为传统抗炎药物的潜在替代品 .
抗癌活性
近年来,吲哚衍生物在治疗癌细胞方面的应用引起了越来越多的关注 . 吲哚,无论是天然的还是合成的,都表现出各种生物学上至关重要的特性,使其成为癌症治疗的潜在候选者 .
抗菌活性
吲哚衍生物已显示出抗菌特性 . 在许多重要的合成药物分子中都发现了吲哚核,它们以高亲和力与多种受体结合,使其在开发新的抗菌衍生物方面很有用 .
抗结核活性
作用机制
Target of Action
2-Chloro-1H-indole, also known as 2-Chloroindole, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions can lead to a variety of effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole and its derivatives are known to play a significant role in various biochemical pathways . They are involved in the synthesis of many natural compounds, such as tryptophan . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1H-indole. For instance, indole and its derivatives produced by intestinal anaerobes have been implicated as a major factor in odor nuisance and livestock pollution . .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .
未来方向
生化分析
Biochemical Properties
2-Chloro-1H-indole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-chloro-1H-indole can act as a substrate or inhibitor for certain cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . Additionally, it may interact with proteins involved in signal transduction pathways, altering their conformation and activity. These interactions can lead to changes in cellular processes and metabolic pathways, highlighting the compound’s significance in biochemical studies.
Cellular Effects
The effects of 2-chloro-1H-indole on cells are diverse and depend on the cell type and context. In some cell types, 2-chloro-1H-indole can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may influence the activity of kinases and phosphatases, which are critical regulators of cell signaling . Additionally, 2-chloro-1H-indole can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. These effects can result in altered cell proliferation, differentiation, and survival, making 2-chloro-1H-indole a valuable tool for studying cellular processes.
Molecular Mechanism
At the molecular level, 2-chloro-1H-indole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors, enzymes, and transcription factors, modulating their activity. For instance, 2-chloro-1H-indole may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and catalysis . Alternatively, it can activate or repress transcription factors, leading to changes in gene expression. These molecular interactions underpin the compound’s ability to influence cellular and biochemical processes.
Temporal Effects in Laboratory Settings
The effects of 2-chloro-1H-indole can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that 2-chloro-1H-indole can be relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-chloro-1H-indole can result in cumulative effects on cells, such as changes in gene expression and metabolic activity, which are important considerations for experimental design and interpretation.
Dosage Effects in Animal Models
The effects of 2-chloro-1H-indole vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as modulating specific biochemical pathways without causing toxicity . At higher doses, 2-chloro-1H-indole can exhibit toxic or adverse effects, including cellular damage, organ dysfunction, and systemic toxicity. These dose-dependent effects highlight the importance of careful dosage selection in experimental studies and potential therapeutic applications.
Metabolic Pathways
2-Chloro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dechlorinated metabolites . These metabolic transformations can alter the compound’s biological activity and toxicity. Additionally, 2-chloro-1H-indole may influence metabolic flux and metabolite levels in cells, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-chloro-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-chloro-1H-indole may bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and activity, determining its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2-chloro-1H-indole is crucial for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, 2-chloro-1H-indole may localize to the nucleus, where it can interact with transcription factors and influence gene expression Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production
属性
IUPAC Name |
2-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZHNVUMFPGVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-chloroindole?
A1: 2-Chloroindole has a molecular formula of C8H6ClN and a molecular weight of 151.6 g/mol.
Q2: Are there any notable spectroscopic data for 2-chloroindole?
A2: While specific spectroscopic data is not extensively detailed within the provided research, 2-chloroindole derivatives have been characterized using various methods, including: * IR spectroscopy: Provides information about the functional groups present in the molecule, such as C-Cl and N-H stretching vibrations. [, , , , ]* NMR spectroscopy (1H and 13C): Offers detailed information about the structure and environment of hydrogen and carbon atoms in the molecule. [, , , , ]* Mass spectrometry: Determines the molecular weight and fragmentation pattern of the compound. [, , , , ]
Q3: What are some common synthetic approaches for 2-chloroindole and its derivatives?
A3: Several methods have been explored for the synthesis of 2-chloroindoles, including:
- Vilsmeier-Haack reaction: This method uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to formylate indoles at the C3 position. Subsequent reactions can introduce the chlorine atom at the C2 position. [, , , , , ]
- Cyclization reactions: Various cyclization strategies starting from substituted anilines or other precursors have been developed. [, , , , , ]
- Photochemical reactions: Photocyclization of suitable precursors like (2-chloro-1H-indol-3-yl)-N-arylacetamides has proven effective in synthesizing specific 2-chloroindole derivatives like paullone and kenpaullone. []
- Transition-metal-catalyzed reactions: Palladium-catalyzed amidation of 3-acetyl-2-chloroindoles followed by a Vilsmeier-Haack reaction has been reported for the synthesis of α-carboline derivatives. [, ]
Q4: What are some notable reactions of 2-chloroindole?
A4: 2-chloroindole serves as a versatile building block for synthesizing various heterocyclic compounds. Some important reactions include:
- Nucleophilic substitution: The chlorine atom at the C2 position can be substituted by various nucleophiles, such as amines, alcohols, and thiols, to give diverse 2-substituted indole derivatives. [, , , , , ]
- Photochemical annulations: 2-Chloroindole-3-carbaldehydes undergo photochemical annulations with styrenes to produce benzo[c]carbazoles. []
- N-heterocyclic carbene (NHC)-catalyzed reactions: 2-Chloro-1H-indole-3-carboaldehydes participate in NHC-catalyzed domino ring-opening/redox amidation/cyclization reactions with formylcyclopropane 1,1-diesters to construct a 6-5-6 tricyclic hydropyrido[1,2-a]indole skeleton. []
Q5: What are the potential biological applications of 2-chloroindole derivatives?
A5: Research suggests that 2-chloroindole derivatives possess various biological activities, making them promising candidates for drug development:
- Anti-inflammatory activity: Early studies investigated 2-chloroindole-3-carboxylic acid derivatives for their anti-inflammatory properties, comparing their efficacy to indomethacin in the carrageenin rat edema model. [, ]
- Antiviral activity: Thiosemicarbazones of N-substituted 2-chloroindole-3-aldehydes demonstrated activity against RNA viruses (parainfluenza type 3) and DNA viruses (vaccinia virus). [, ]
- Anticancer activity: Certain N-(2-arylindol-7-yl)benzenesulfonamide derivatives, structurally related to 2-chloroindole, display promising antitumor activity by inhibiting microtubule polymerization. []
Q6: How does the structure of 2-chloroindole relate to its biological activity?
A6: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the 2-chloroindole scaffold affect its biological activity.
- Substitution at the indole nitrogen: Introducing different substituents at the indole nitrogen can significantly influence the compound's activity. For example, N-alkylation of 2-chloroindole-3-carboxaldehyde thiosemicarbazones has been shown to impact their antiviral activity against vaccinia virus. []
- Substitution at the C3 position: Modifying the C3 position with various functional groups like carboxylic acid, aldehyde, or acetyl groups can alter the compound's pharmacological profile. [, , , ]
- Substitution on the aromatic ring: Adding substituents to the aromatic ring can modulate the compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME). [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


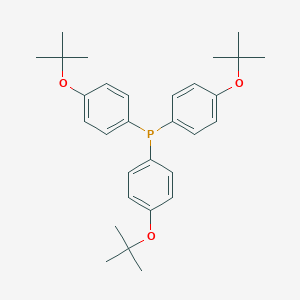

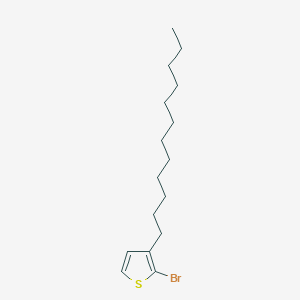
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
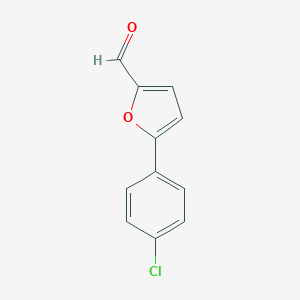

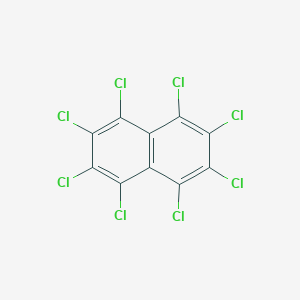
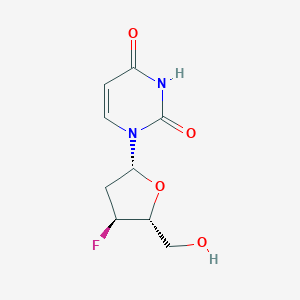

![2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene](/img/structure/B52699.png)
